1'-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps. One common approach starts with the preparation of 3-chloro-4-methoxybenzenesulfonyl chloride, which is then reacted with piperidine derivatives under controlled conditions to form the spiro compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-methoxybenzenesulfonyl chloride: Similar structure but lacks the spiro configuration.
Benzofuran derivatives: Share the benzofuran core but differ in functional groups and overall structure.
Uniqueness
1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
1'-(3-chloro-4-methoxyphenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-25-17-7-6-13(12-16(17)20)27(23,24)21-10-8-19(9-11-21)15-5-3-2-4-14(15)18(22)26-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDXSCGGZCBPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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